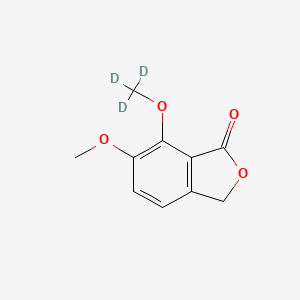

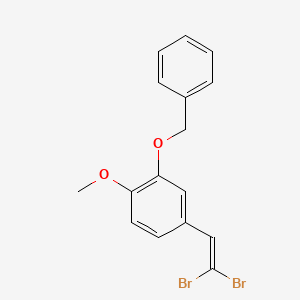

![molecular formula C6H10O3 B589244 (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 905580-84-9](/img/structure/B589244.png)

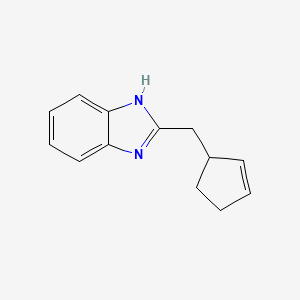

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol, commonly known as L-Fucose, is a six-carbon sugar that is found in various biological systems. It is a stereoisomer of D-glucose and is present in the extracellular matrix of animals, plants, and bacteria. L-Fucose plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Lipase-Catalyzed Synthesis : An efficient method has been developed for preparing optically active enantiomers of this compound, demonstrating its potential in stereoselective organic synthesis (Tsuji, Onishi, & Sakata, 1999).

Bioanalysis in Neuroscience : The compound, also known as LY379268, a group II metabotropic glutamate receptor agonist, has been widely used in neuroscience as a model compound in studies evaluating antipsychotic drugs for the treatment of schizophrenia. A novel method for its bioanalysis in rat plasma has been developed (Benitex et al., 2014).

Use in Organometallic Chemistry : Demonstrated in the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, highlighting the compound's relevance in organometallic reactions (Miao & Huang, 2009).

Pharmaceutical and Medicinal Applications

Synthesis of Antiviral Agents : Used in the enantioselective synthesis of key starting materials for the synthesis of conformationally locked carbocyclic nucleosides, including antiviral agents like North-methanocarbathymidine (Ludek & Marquez, 2009).

Development of Nonnarcotic Analgesics : Involved in the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents, demonstrating its utility in creating new pain relief medications (Epstein et al., 1981).

Synthetic Organic Chemistry

Enantioselective Synthesis : Utilized in the highly enantioselective rearrangement of meso-epoxides to allylic alcohols, important for carbocyclic nucleoside synthesis (Hodgson, Witherington, & Moloney, 1994).

Synthesis of Novel Nucleosides : Key in the synthesis of novel nucleosides with a fused cyclopropane ring substituted by a hydroxymethyl group, showcasing its role in advanced nucleoside design (Lescop & Huet, 2000).

Precursor for Carbocyclic Nucleosides : Involved in the stereocontrolled synthesis of carbocyclic nucleosides, indicating its importance in precise molecular construction (Chang et al., 1994).

Propiedades

IUPAC Name |

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRDZLEOMAUPP-AZGQCCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]2[C@H]1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730669 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

CAS RN |

905580-84-9 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

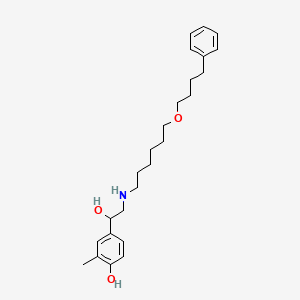

![3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)